
Apraclonidine
Overview
Description
Apraclonidine hydrochloride, also known by its brand name Iopidine, is a sympathomimetic used primarily in glaucoma therapy. It is an alpha2-adrenergic receptor agonist and a weak alpha1-adrenergic receptor agonist . This compound is used to prevent or reduce intraocular pressure (IOP) spikes following ocular laser surgery and as a short-term adjunctive therapy in patients with open-angle glaucoma .
Preparation Methods
The preparation of apraclonidine hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 2,6-dichloroaniline with 2-imidazoline . The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the compound .
Chemical Reactions Analysis
Apraclonidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or chloroform. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ocular Hypertension and Glaucoma Management
Mechanism of Action
Apraclonidine reduces IOP by enhancing aqueous humor outflow and decreasing aqueous production through vasoconstriction in the ciliary body. It has been shown to provide significant reductions in IOP, making it a valuable adjunctive therapy for patients with open-angle glaucoma who are already on maximally tolerated medical therapy .
Clinical Studies
A study published in JAMA Network demonstrated that this compound significantly lowered IOP across various concentrations (0.125%, 0.25%, 0.5%) in patients with elevated IOP, achieving an average reduction of 27% from baseline . Another investigation found that a single application of 1% this compound provided an additive effect when combined with nonselective beta-blockers, maintaining lower IOP for at least 12 hours post-application .
Concentration | Baseline IOP (mm Hg) | Post-application IOP (mm Hg) | Reduction (%) |
---|---|---|---|
0.125% | 24.9 | 22.2 | 10.8 |
0.25% | 24.9 | 16.2 | 34.5 |
0.5% | 24.9 | 16.2 | 34.5 |
Prevention of Intraoperative and Postoperative IOP Spikes
Surgical Applications
this compound is utilized to prevent or reduce increases in IOP during ocular surgeries, particularly laser procedures. Its application prior to surgery helps maintain stable IOP levels, thereby minimizing the risk of postoperative complications associated with elevated pressure .
Diagnostic Use in Horner’s Syndrome
Pharmacological Testing
this compound serves as a diagnostic agent for Horner’s syndrome, where it induces a reversal of anisocoria (unequal pupil sizes). The drug's unique ability to dilate the affected pupil while constricting the healthy one allows clinicians to differentiate between physiological anisocoria and pathological conditions like Horner's syndrome .
Case Study Insights
In a study involving patients with Horner’s syndrome, this compound was shown to increase eyelid aperture significantly, which can aid in diagnosis and assessment of sympathetic denervation . The eyelid elevation effect was quantitatively measured using infrared video recordings, providing robust data on its efficacy.
Adjunctive Therapy in Ocular Conditions
This compound is also considered an adjunctive treatment option for patients who do not achieve adequate control of their IOP with first-line therapies alone. Its role as a short-term solution is particularly noted when patients experience fluctuations in pressure or require additional support during treatment transitions.
Mechanism of Action
The mechanism of action of apraclonidine hydrochloride involves its relatively selective agonistic activity on alpha2-adrenergic receptors, with some activity on alpha1 receptors . It reduces intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. This dual mechanism involves the constriction of afferent ciliary process vessels and enhanced trabecular outflow .
Comparison with Similar Compounds
Apraclonidine hydrochloride is often compared with other alpha2-adrenergic agonists such as brimonidine and clonidine . While all these compounds share similar mechanisms of action, this compound hydrochloride is unique in its specific application for short-term IOP reduction and its relatively lower cardiovascular side effects . Other similar compounds include:
Brimonidine: Another alpha2-adrenergic agonist used in glaucoma therapy.
Clonidine: Primarily used for hypertension but also has applications in glaucoma treatment.
This compound hydrochloride stands out due to its specific use in ocular applications and its effectiveness in reducing IOP spikes post-surgery .
Biological Activity
Apraclonidine is an alpha-adrenergic agonist primarily used in ophthalmology to manage intraocular pressure (IOP) in patients with glaucoma. Its biological activity encompasses various mechanisms, pharmacokinetics, and clinical applications, which are essential for understanding its therapeutic potential.
This compound primarily acts as a selective alpha-2 adrenergic receptor agonist, with a lesser effect on alpha-1 receptors. The drug's mechanism involves:
- Reduction of Aqueous Humor Production : this compound decreases the production of aqueous humor by constricting afferent ciliary process vessels, which leads to a reduction in IOP.
- Increased Uveoscleral Outflow : It also enhances the outflow of aqueous humor through the uveoscleral pathway, further contributing to its IOP-lowering effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Following topical administration, this compound reaches peak concentrations in ocular tissues within 20 minutes to 2 hours.
- Distribution : The highest concentrations are found in the cornea, iris-ciliary body, and aqueous humor.
- Elimination : The plasma half-life is approximately 8 hours, with renal excretion being the primary route of elimination .
Intraocular Pressure Management
Numerous studies have demonstrated this compound's efficacy in lowering IOP:
- A study involving 20 patients showed that both 0.5% and 0.25% concentrations significantly reduced IOP by an average of 27% compared to a vehicle control .
- In another multicenter study, 60% of patients treated with this compound maintained adequate IOP control and delayed the need for surgical intervention .
Diagnostic Utility
This compound is also utilized diagnostically, particularly in cases of Horner's syndrome:
- It causes significant pupillary dilation in affected eyes while inducing minimal or no change in normal eyes. This differential response aids in diagnosing oculosympathetic paresis .
Treatment of Ptosis
Recent research indicates that this compound may effectively treat ptosis associated with myasthenia gravis:
- A phase 2 clinical trial reported significant improvements in eyelid measurements following administration of this compound, suggesting its potential as an alternative treatment for ptosis .
Case Studies and Research Findings
Adverse Effects
While generally well-tolerated, this compound can cause some side effects:
Properties
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYGBJVDRBCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045749 | |
Record name | Apraclonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73218-79-8, 66711-21-5 | |
Record name | Apraclonidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73218-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apraclonidine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apraclonidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Aminoclonidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 73218-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APRACLONIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.